molecular formula C23H18BrN3O4 B460992 METHYL 2'-AMINO-1-[(3-BROMOPHENYL)METHYL]-3'-CYANO-6'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4'-PYRAN]-5'-CARBOXYLATE

METHYL 2'-AMINO-1-[(3-BROMOPHENYL)METHYL]-3'-CYANO-6'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4'-PYRAN]-5'-CARBOXYLATE

Cat. No.: B460992
M. Wt: 480.3g/mol
InChI Key: OPRAZELMXGDLOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2’-AMINO-1-[(3-BROMOPHENYL)METHYL]-3’-CYANO-6’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2’-AMINO-1-[(3-BROMOPHENYL)METHYL]-3’-CYANO-6’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the indole core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Spirocyclization: The indole derivative undergoes a spirocyclization reaction with a suitable aldehyde or ketone in the presence of a base.

    Functional group modifications: Introduction of the cyano, amino, and bromo groups through nucleophilic substitution and other organic transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

METHYL 2’-AMINO-1-[(3-BROMOPHENYL)METHYL]-3’-CYANO-6’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce or modify functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

METHYL 2’-AMINO-1-[(3-BROMOPHENYL)METHYL]-3’-CYANO-6’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Organic Synthesis: Intermediate in the synthesis of complex organic molecules.

    Material Science: Component in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of METHYL 2’-AMINO-1-[(3-BROMOPHENYL)METHYL]-3’-CYANO-6’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2’-AMINO-1-[(3-CHLOROPHENYL)METHYL]-3’-CYANO-6’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE
  • METHYL 2’-AMINO-1-[(3-FLUOROPHENYL)METHYL]-3’-CYANO-6’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE

Uniqueness

The uniqueness of METHYL 2’-AMINO-1-[(3-BROMOPHENYL)METHYL]-3’-CYANO-6’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE lies in its specific functional groups and spiro structure, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C23H18BrN3O4

Molecular Weight

480.3g/mol

IUPAC Name

methyl 6'-amino-1-[(3-bromophenyl)methyl]-5'-cyano-2'-methyl-2-oxospiro[indole-3,4'-pyran]-3'-carboxylate

InChI

InChI=1S/C23H18BrN3O4/c1-13-19(21(28)30-2)23(17(11-25)20(26)31-13)16-8-3-4-9-18(16)27(22(23)29)12-14-6-5-7-15(24)10-14/h3-10H,12,26H2,1-2H3

InChI Key

OPRAZELMXGDLOS-UHFFFAOYSA-N

SMILES

CC1=C(C2(C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)Br)C(=C(O1)N)C#N)C(=O)OC

Canonical SMILES

CC1=C(C2(C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)Br)C(=C(O1)N)C#N)C(=O)OC

Origin of Product

United States

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